C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride
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Overview
Description
C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride is a chemical compound that features a trifluoromethoxy group and a fluoro substituent on a phenyl ring, along with a phenyl-methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nucleophilic Aromatic Substitution:
Reductive Amination: The phenyl-methylamine moiety is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as electrochromic devices.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy and fluoro groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- C-(3-Fluoro-4-methoxy-phenyl)-C-phenyl-methylamine hydrochloride
- C-(3-Fluoro-4-chlorophenyl)-C-phenyl-methylamine hydrochloride
- C-(3-Fluoro-4-bromophenyl)-C-phenyl-methylamine hydrochloride
Uniqueness
C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high selectivity and potency.
Properties
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO.ClH/c15-11-8-10(6-7-12(11)20-14(16,17)18)13(19)9-4-2-1-3-5-9;/h1-8,13H,19H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQBKVGVIZQHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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